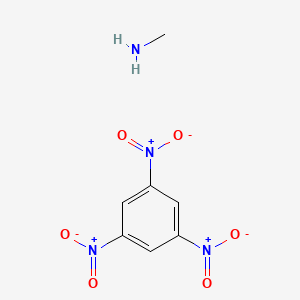
Methanamine;1,3,5-trinitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanamine;1,3,5-trinitrobenzene is a compound that combines methanamine, a simple amine, with 1,3,5-trinitrobenzene, a highly nitrated aromatic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3,5-Trinitrobenzene can be synthesized by nitrating m-dinitrobenzene or by heating 2,4,6-trinitrobenzoic acid or its sodium salt with water, alcohol, or dilute sodium carbonate . The nitration process typically involves the use of a mixture of nitric and sulfuric acids at elevated temperatures .
Industrial Production Methods: The industrial production of 1,3,5-trinitrobenzene often involves the decarboxylation of 2,4,6-trinitrobenzoic acid . This method is preferred due to its efficiency and the high yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,3,5-Trinitrobenzene undergoes various chemical reactions, including reduction, substitution, and complex formation. For example, it forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene .
Common Reagents and Conditions:
Major Products:
Aplicaciones Científicas De Investigación
Methanamine;1,3,5-trinitrobenzene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methanamine;1,3,5-trinitrobenzene involves its interaction with molecular targets and pathways. The nitro groups in 1,3,5-trinitrobenzene are highly reactive and can undergo reduction to form amines, which can further interact with various biological and chemical targets . The compound’s explosive properties are due to the rapid decomposition of the nitro groups, releasing a large amount of energy .
Comparación Con Compuestos Similares
1,2,3-Trinitrobenzene: Another isomer of trinitrobenzene with similar explosive properties.
2,4,6-Trinitrotoluene (TNT): A widely known explosive compound with a similar structure but different reactivity and applications.
Uniqueness: Its ability to form charge-transfer complexes and undergo specific reduction reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
56270-14-5 |
|---|---|
Fórmula molecular |
C7H8N4O6 |
Peso molecular |
244.16 g/mol |
Nombre IUPAC |
methanamine;1,3,5-trinitrobenzene |
InChI |
InChI=1S/C6H3N3O6.CH5N/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15;1-2/h1-3H;2H2,1H3 |
Clave InChI |
ZZOULESRGSTFOY-UHFFFAOYSA-N |
SMILES canónico |
CN.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















